molecular formula C19H20N2O5S B2922629 Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate CAS No. 899756-75-3

Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate

Cat. No. B2922629
CAS RN: 899756-75-3
M. Wt: 388.44
InChI Key: MAPGUBSCSYGMHL-UHFFFAOYSA-N
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Description

“Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate” is a complex organic compound that contains several functional groups, including a benzoyl group, an amino group, a benzoate group, and a thiazine ring . Thiazine derivatives are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the thiazine ring and the various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the amino group, the benzoyl group, and the thiazine ring could potentially allow for a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents.

Scientific Research Applications

Polymer Science and Photopolymerization

One significant application area of compounds structurally related to Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate is in polymer science, particularly in the development of photoinitiated polymerization processes. For example, compounds with similar functionalities have been investigated for their role in nitroxide-mediated photopolymerization, where they serve as photoiniters. These compounds decompose under UV irradiation to generate radicals that initiate the polymerization process, offering a pathway to control the polymer structure and properties through light-based techniques (Guillaneuf et al., 2010).

Organic Synthesis and Heterocyclic Chemistry

In the realm of organic synthesis, compounds analogous to Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate play a crucial role in the synthesis of heterocyclic systems. They are utilized as key intermediates or reagents for preparing various heterocyclic compounds, including pyrimidinones and pyrazolones, which are of interest due to their potential pharmaceutical applications. Such compounds have been employed in the synthesis of fused pyrimidinones and other heterocycles, showcasing the versatility of these benzoyl amino benzoates in constructing complex molecular architectures (Toplak et al., 1999).

Biological Activities

Furthermore, derivatives of Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate have been explored for their biological activities. Studies have reported the synthesis of novel compounds bearing this or similar structural motifs that exhibited significant antimicrobial activity against various bacteria and fungi. This suggests the potential of these compounds in the development of new antimicrobial agents, highlighting the importance of structural modification and functionalization in enhancing biological activity (Shah, 2014).

Safety and Hazards

As with any chemical compound, handling “Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate” would require appropriate safety precautions. It’s important to consult the relevant safety data sheets and to follow standard laboratory safety procedures.

Future Directions

The future research directions for this compound could include further exploration of its pharmacological activities, optimization of its synthesis, and investigation of its potential applications in various fields .

properties

IUPAC Name

methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-19(23)15-4-8-16(9-5-15)20-18(22)14-6-10-17(11-7-14)21-12-2-3-13-27(21,24)25/h4-11H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPGUBSCSYGMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate

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